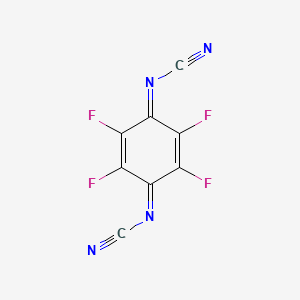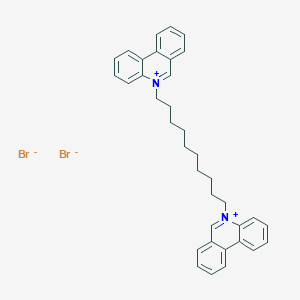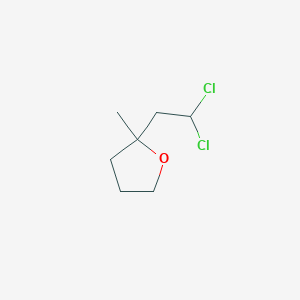
1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a piperazine ring, a quinoline moiety, and a carboxamide group. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride typically involves the reaction of N,N-diethylpiperazine with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
化学反应分析
Types of Reactions
1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted quinoline derivatives.
科学研究应用
1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- N,N-Diethyl-4-(2-quinolinyl)-1-piperazinecarboxamide
- N,N-Diethyl-4-quinolin-2-ylpiperazine-1-carboxamide
Uniqueness
1-Piperazinecarboxamide, N,N-diethyl-4-(2-quinolinyl)-, monohydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in multiple fields.
属性
CAS 编号 |
101153-53-1 |
|---|---|
分子式 |
C18H25ClN4O |
分子量 |
348.9 g/mol |
IUPAC 名称 |
N,N-diethyl-4-quinolin-2-ylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O.ClH/c1-3-20(4-2)18(23)22-13-11-21(12-14-22)17-10-9-15-7-5-6-8-16(15)19-17;/h5-10H,3-4,11-14H2,1-2H3;1H |
InChI 键 |
FDCNGKRLPFFIQP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)

![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)

![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
